molecular formula C13H11ClFN B3199050 (4-Chlorophenyl)(2-fluorophenyl)methanamine CAS No. 1016748-07-4

(4-Chlorophenyl)(2-fluorophenyl)methanamine

Cat. No. B3199050
CAS RN: 1016748-07-4
M. Wt: 235.68 g/mol
InChI Key: BJNLCFXGOREBNI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-fluorophenyl)methanamine, also known as 4C-FMA, is a research chemical that belongs to the class of phenethylamines. It is a synthetic compound that has gained popularity among the research community due to its potential applications in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Chlorophenyl)(2-fluorophenyl)methanamine in scientific research is its potential to provide insights into the mechanisms of neurological disorders. Additionally, it can be used as a tool for studying the effects of dopamine and norepinephrine on the brain. However, one limitation of using this compound is its potential for abuse and addiction, which can make it difficult to conduct research studies.

Future Directions

There are several future directions for research on (4-Chlorophenyl)(2-fluorophenyl)methanamine. One area of interest is its potential use in the development of new treatments for neurological disorders. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and body. Finally, research is needed to develop new techniques for detecting and analyzing this compound in biological samples.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While this compound has shown promise as a tool for studying neurological disorders, further research is needed to fully understand its effects on the brain and body.

Scientific Research Applications

(4-Chlorophenyl)(2-fluorophenyl)methanamine has been used in various scientific research studies, including pharmacological and toxicological evaluations. It has been shown to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain medical conditions.

properties

IUPAC Name

(4-chlorophenyl)-(2-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNLCFXGOREBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016748-07-4
Record name (4-chlorophenyl)(2-fluorophenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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